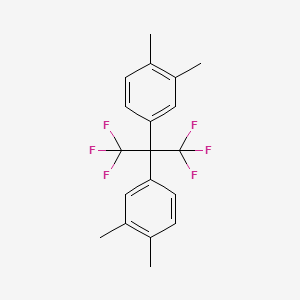

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6/c1-11-5-7-15(9-13(11)3)17(18(20,21)22,19(23,24)25)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFKFHJEFMLTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)(C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070302 | |

| Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65294-20-4 | |

| Record name | 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65294-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(3,4-dixylyl)hexafluoro propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065294204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(3,4-DIXYLYL)HEXAFLUORO PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YCH6D3G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a key intermediate in the production of advanced polymers and other specialty chemicals. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant characterization data.

Introduction

This compound, also known as 4,4'-(Hexafluoroisopropylidene)di-o-xylene, is a fluorinated aromatic compound of significant interest in materials science. Its robust hexafluoro-isopropylidene bridge imparts desirable properties such as thermal stability, chemical resistance, and enhanced solubility to polymers derived from it. A primary application of this compound is as a monomer precursor for the synthesis of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a key component in the production of high-performance polyimides. These polyimides are utilized in demanding applications within the aerospace, electronics, and automotive industries.

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction between ortho-xylene (1,2-dimethylbenzene) and hexafluoroacetone. This electrophilic aromatic substitution is catalyzed by a strong acid, most commonly anhydrous hydrogen fluoride.

Synthesis Pathway

The core of the synthesis is the acid-catalyzed alkylation of the aromatic rings of o-xylene by the electrophilic hexafluoroacetone. The reaction proceeds as follows:

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established industrial synthesis methods, providing a detailed procedure for the laboratory-scale preparation of this compound.[1]

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| o-Xylene | C₈H₁₀ | 106.17 | ≥98% |

| Hexafluoroacetone Monohydrate | C₃H₂F₆O | 184.04 | ≥98% |

| Anhydrous Hydrogen Fluoride | HF | 20.01 | ≥99.9% |

| Isopropanol | C₃H₈O | 60.10 | Reagent Grade |

| Nitrogen Gas | N₂ | 28.01 | High Purity |

3.2. Equipment

-

High-pressure reactor equipped with magnetic stirring, a cooling/heating jacket, a pressure gauge, and a gas inlet/outlet.

-

Schlenk line or similar inert atmosphere setup.

-

Standard laboratory glassware (beakers, flasks, funnels).

-

Filtration apparatus (Büchner funnel, filter flask).

-

Rotary evaporator.

-

Drying oven.

3.3. Procedure

-

Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen gas to ensure an inert atmosphere.

-

Charging Reactants: Charge the reactor with o-xylene and hexafluoroacetone monohydrate. A typical molar ratio of o-xylene to hexafluoroacetone monohydrate is in the range of 0.3:1 to 3:1.[1]

-

Catalyst Addition: Cool the reactor and carefully add anhydrous hydrogen fluoride. The amount of hydrogen fluoride is typically 40-90% of the total weight of the organic reactants.[1]

-

Reaction: Seal the reactor and begin stirring. The reaction is typically carried out at a temperature between 60°C and 150°C, with a preferred range of 90-130°C.[1] The pressure in the reactor will rise; maintain the pressure within the safe operating limits of the equipment. The reaction is monitored until completion.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. The reaction mixture is then cautiously poured into a beaker containing ice or frozen water with stirring to precipitate the crude product.

-

Isolation of Crude Product: The precipitated solid is collected by filtration, washed with water to remove any remaining acid, and then dried. This typically yields a yellow solid with a crude yield of approximately 88%.[1]

-

Purification: The crude product is purified by recrystallization from isopropanol. The dried solid is dissolved in a minimal amount of hot isopropanol, and the solution is allowed to cool slowly to form crystals. The purified white crystalline product is collected by filtration, washed with a small amount of cold isopropanol, and dried in an oven. The final product should have a purity of over 98%.[1]

Characterization Data

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₈F₆ |

| Molecular Weight | 360.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 77-80 °C |

4.2. Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Data |

| ¹H NMR | The spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear as multiplets in the downfield region (around 7.0-7.3 ppm), while the methyl protons will appear as singlets in the upfield region (around 2.2-2.3 ppm). |

| ¹³C NMR | The spectrum will exhibit signals for the aromatic carbons, the methyl carbons, the quaternary carbon of the hexafluoroisopropylidene group, and the trifluoromethyl carbons. The aromatic carbons will resonate in the 120-140 ppm range. The methyl carbons will appear around 19-20 ppm. The quaternary carbon will be further downfield, and the trifluoromethyl carbons will show a characteristic quartet due to C-F coupling. |

| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) at m/z 360. Other fragments corresponding to the loss of methyl groups or other parts of the molecule may also be observed. |

| IR | The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and strong C-F stretching vibrations. |

Safety and Handling

-

Hydrogen Fluoride: Anhydrous hydrogen fluoride is extremely corrosive and toxic. It can cause severe burns upon contact with skin, eyes, or respiratory tract. All manipulations involving HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Calcium gluconate gel should be readily available as a first aid measure for HF burns.

-

Hexafluoroacetone: This compound is a toxic and corrosive gas. It should be handled with care in a well-ventilated area.

-

High-Pressure Reactions: All high-pressure reactions should be carried out behind a blast shield, and the equipment must be regularly inspected and pressure-tested.

Conclusion

The synthesis of this compound via the Friedel-Crafts alkylation of o-xylene with hexafluoroacetone is an efficient method for producing this valuable monomer precursor. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and materials science.

References

An In-depth Technical Guide to 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and applications of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a fluorinated aromatic compound with significant utility in materials science and as a chemical intermediate.

Physicochemical Properties

This compound, also known as 4,4'-(Hexafluoroisopropylidene)di-o-xylene, is a white crystalline solid at room temperature. Its core structure consists of a hexafluoroisopropylidene bridge connecting two 3,4-dimethylphenyl groups. This unique structure imparts desirable properties such as high thermal stability and chemical resistance.

| Property | Value | Reference |

| CAS Number | 65294-20-4 | [1] |

| Molecular Formula | C₁₉H₁₈F₆ | [1] |

| Molecular Weight | 360.34 g/mol | [1] |

| Melting Point | 76-78 °C | [2] |

| Boiling Point | 110-120 °C at 2 mmHg | [2] |

| Density | ~1.198 g/cm³ (predicted) | [2] |

| Flash Point | >110 °C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the xylene moieties.

2.2. Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending from the aromatic rings and methyl groups, as well as strong C-F stretching vibrations from the hexafluoropropane group.

2.3. Mass Spectrometry The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides access to the electron ionization mass spectrum for this compound.[3]

2.4. ¹³C and ¹⁹F NMR Spectroscopy While specific experimental spectra for ¹³C and ¹⁹F NMR of this compound are not readily available in the searched literature, general principles can be applied to predict the expected chemical shifts. For the ¹⁹F NMR spectrum, a single resonance is expected for the six equivalent fluorine atoms of the -C(CF₃)₂ group, likely in the region of -60 to -70 ppm relative to CFCl₃.[4] The ¹³C NMR spectrum will show distinct signals for the different carbon environments, including the methyl, aromatic, and quaternary carbons. For similar aromatic compounds with trifluoromethyl groups, the CF₃ carbon signal can be observed as a quartet due to coupling with the fluorine atoms.[5]

Synthesis and Reactivity

3.1. Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction of o-xylene with hexafluoroacetone. This reaction is typically catalyzed by a strong acid, such as anhydrous hydrogen fluoride.[6]

Experimental Protocol: Synthesis of this compound

-

Reactants: o-xylene, hexafluoroacetone (or its hydrate), and a suitable acid catalyst (e.g., anhydrous HF or p-toluenesulfonic acid).

-

Solvent: A non-reactive solvent such as tetrahydrofuran (THF) can be used.[2]

-

Procedure:

-

In a suitable reaction vessel, dissolve o-xylene and the acid catalyst in the solvent.

-

Slowly introduce hexafluoroacetone gas or its hydrate into the reaction mixture while maintaining a controlled temperature, typically below 40 °C.[2]

-

After the addition is complete, the reaction mixture may be heated to reflux for several hours to ensure complete reaction.[2]

-

Upon cooling, the reaction is quenched, and the product is isolated through extraction and purification steps, which may include washing with a basic solution to neutralize the acid catalyst, followed by crystallization from a suitable solvent like ethanol.[2]

-

Caption: Synthesis workflow for this compound.

3.2. Key Reactions: Synthesis of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

A major application of this compound is as a precursor for the synthesis of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a key monomer for high-performance polyimides.[7] This transformation involves the oxidation of the four methyl groups on the aromatic rings to carboxylic acids, followed by dehydration to form the dianhydride.

Experimental Protocol: Synthesis of 6FDA from this compound

-

Reactants: this compound, a strong oxidizing agent (e.g., potassium permanganate), and a dehydrating agent (e.g., acetic anhydride).

-

Solvent: A suitable solvent system that can withstand the oxidative conditions, such as a mixture of pyridine and water, may be used for the oxidation step.[8]

-

Procedure:

-

Oxidation: Dissolve this compound in the chosen solvent system and heat the mixture. Gradually add the oxidizing agent (e.g., potassium permanganate) and maintain the reaction at an elevated temperature for several hours.[8] The resulting tetra-acid is then isolated.

-

Dehydration (Cyclization): The isolated tetra-acid is then reacted with a dehydrating agent like acetic anhydride, often with heating, to form the dianhydride (6FDA).[6]

-

Purification: The crude 6FDA can be purified by recrystallization or sublimation.[8]

-

Caption: Synthesis pathway of 6FDA from its precursor.

Applications

4.1. Polymer Science

The primary application of this compound is in polymer science, specifically as a monomer for the synthesis of high-performance fluorinated polymers. Its derivative, 6FDA, is a crucial building block for polyimides known for their excellent thermal stability, chemical resistance, low dielectric constant, and optical transparency. These polyimides find use in the aerospace, electronics, and microelectronics industries.[9]

4.2. Organic Synthesis

This compound also serves as a versatile intermediate in organic synthesis. The presence of the hexafluoroisopropylidene group can enhance the solubility of molecules in which it is incorporated, a valuable property in various chemical transformations.[9]

4.3. Relevance to Drug Development

While direct applications in drug development are not extensively documented, the introduction of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[10][11] Therefore, this compound and its derivatives represent potential scaffolds or building blocks for the synthesis of novel fluorinated compounds with potential therapeutic applications. Its role as an intermediate in the synthesis of specialty chemicals for the pharmaceutical industry suggests its utility in the development of new chemical entities.[9]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

GHS Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Solubility

This technical guide provides a solid foundation for understanding the properties and applications of this compound. Further research into its spectroscopic details and exploration of its potential in medicinal chemistry could unveil new opportunities for this versatile fluorinated compound.

References

- 1. scbt.com [scbt.com]

- 2. m.chemicalbook.com [m.chemicalbook.com]

- 3. Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane [webbook.nist.gov]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. rsc.org [rsc.org]

- 6. Page loading... [guidechem.com]

- 7. This compound: Key Roles in Industrial Synthesis and Its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. CN106349200A - Synthetic method of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-(Hexafluoroisopropylidene)di-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4,4'-(Hexafluoroisopropylidene)di-o-xylene, also known as 2,2-bis(3,4-dimethylphenyl)hexafluoropropane. This fluorinated aromatic compound serves as a crucial building block in the synthesis of advanced polymers and specialty chemicals. Its unique structure, featuring a hexafluoroisopropylidene bridge between two o-xylene moieties, imparts desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics to the materials derived from it.

Core Properties and Data

The following tables summarize the key physical, chemical, and spectral properties of 4,4'-(Hexafluoroisopropylidene)di-o-xylene.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 65294-20-4 | [1] |

| Molecular Formula | C₁₉H₁₈F₆ | [1][2] |

| Molecular Weight | 360.34 g/mol | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 76-80 °C | [3] |

| Boiling Point | 110-120 °C at 2 mmHg | [3] |

| Density | 1.198 g/cm³ | [3] |

| Refractive Index | 1.589 | [3] |

| Flash Point | >110 °C | [3] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Data Availability | Reference |

| ¹H NMR | Spectrum available | [4] |

| ¹³C NMR | Spectrum available | [4] |

| Infrared (IR) Spectroscopy | Spectrum available | [4] |

| Mass Spectrometry (MS) | Spectrum available | [2][4] |

| Raman Spectroscopy | Spectrum available | [4] |

| Electron Spin Resonance (ESR) | Spectrum available | [4] |

Synthesis and Experimental Protocols

4,4'-(Hexafluoroisopropylidene)di-o-xylene is primarily synthesized through the Friedel-Crafts alkylation of o-xylene with hexafluoroacetone. While specific, detailed industrial protocols are often proprietary, the general synthetic approach is well-established in patent literature.

General Synthesis Workflow:

The synthesis can be visualized as a two-step process involving the reaction of the starting materials followed by purification of the product.

Caption: General synthesis workflow for 4,4'-(Hexafluoroisopropylidene)di-o-xylene.

Experimental Protocol for a Related Synthesis (Illustrative):

A representative procedure for the synthesis of a structurally similar compound, 2,2-bis(4-methylphenyl)hexafluoropropane, involves the reaction of toluene with hexafluoroacetone in the presence of hydrofluoric acid.[5] This provides a model for the synthesis of the title compound.

-

Reaction Setup: A pressure-resistant reactor is charged with o-xylene and a suitable acid catalyst, such as anhydrous hydrogen fluoride.

-

Addition of Hexafluoroacetone: The reactor is cooled, and hexafluoroacetone is introduced slowly while maintaining a controlled temperature.

-

Reaction: The mixture is stirred at a specific temperature and pressure for a set duration to ensure complete reaction.

-

Work-up: The reaction mixture is carefully neutralized, and the organic layer is separated.

-

Purification: The crude product is purified by vacuum distillation or recrystallization from an appropriate solvent to yield the final product.

Characterization Protocol:

The identity and purity of the synthesized 4,4'-(Hexafluoroisopropylidene)di-o-xylene would be confirmed using the following standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Gas Chromatography (GC): To assess the purity of the final product.

Applications and Significance

4,4'-(Hexafluoroisopropylidene)di-o-xylene is a key intermediate in the production of high-performance fluorinated polyimides and other advanced materials.[6] Its primary application lies in its oxidation to 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a monomer used in the synthesis of polyimides with exceptional thermal stability, chemical resistance, and optical transparency.[7]

The incorporation of the hexafluoroisopropylidene group into polymer backbones leads to materials with:

-

Excellent thermal stability.[6]

-

High chemical resistance.[6]

-

Improved solubility in organic solvents.[6]

-

Low dielectric constant.

-

High optical transparency.

These properties make the resulting polymers highly valuable in the aerospace, electronics, and automotive industries for applications such as advanced coatings, dielectric materials in capacitors, and components for demanding environments.[6]

Logical Relationship of Properties to Applications:

The inherent chemical and physical properties of 4,4'-(Hexafluoroisopropylidene)di-o-xylene directly contribute to the desirable characteristics of the polymers derived from it.

Caption: Relationship between core properties and applications.

Safety and Handling

Detailed safety data for 4,4'-(Hexafluoroisopropylidene)di-o-xylene is not extensively published. However, based on its structure and the properties of related aromatic and fluorinated compounds, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

This technical guide serves as a foundational resource for professionals working with or interested in 4,4'-(Hexafluoroisopropylidene)di-o-xylene. The provided data and protocols offer a starting point for further research and development in the field of advanced materials.

References

- 1. scbt.com [scbt.com]

- 2. Hexafluoro-2,2-bis-(3,4-dimethylphenyl)-propane [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. This compound(65294-20-4) 1H NMR spectrum [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound: Key Roles in Industrial Synthesis and Its Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane (CAS 65294-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)di-o-xylene, is a fluorinated aromatic compound. Primarily utilized as a monomer in the synthesis of high-performance polyimides and other advanced polymers, its unique structure imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific dielectric characteristics to these materials. While its predominant application lies in materials science, its structural analogy to other bisphenol compounds that exhibit biological activity warrants an examination of its potential relevance in the context of drug development and toxicology.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological implications of CAS 65294-20-4, with a focus on data and methodologies relevant to scientific and research applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a hexafluoroisopropylidene bridge connecting two 3,4-dimethylphenyl (o-xylene) rings.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of CAS 65294-20-4

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₈F₆ | [1][2][3] |

| Molecular Weight | 360.34 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 76-78 °C | [4][5] |

| Boiling Point | 110-120 °C at 2 mmHg | [4][5] |

| Density | 1.198 g/cm³ (predicted) | [4] |

| Solubility | Soluble in various organic solvents | [6] |

| Purity | Typically >97% (GC) | [7] |

Spectral Data

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reaction of o-xylene with hexafluoroacetone. The following sections detail the methodologies for its synthesis and its subsequent use in the preparation of polyimide precursors.

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed reaction of o-xylene with hexafluoroacetone monohydrate.

Experimental Protocol:

-

Reaction Setup: In a suitable autoclave reactor, combine o-xylene and hexafluoroacetone monohydrate.

-

Catalyst Addition: Introduce a strong acid catalyst, such as hydrogen fluoride.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-120°C under pressure. The molar ratio of o-xylene to hexafluoroacetone monohydrate is a critical parameter to optimize for yield.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the pressure is released. The crude product is then precipitated, filtered, and washed. Further purification can be achieved through recrystallization from an appropriate solvent system to yield the final product.

Caption: General workflow for the synthesis of this compound.

Oxidation to 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane

This compound is a key intermediate for the synthesis of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane, a monomer used in the production of fluorinated polyimides.

Experimental Protocol:

-

Reaction Setup: A continuous-flow tubular reactor is charged with this compound and an oxidizing agent, typically nitric acid.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, often in the range of 200-240°C, to facilitate the oxidation of the methyl groups to carboxylic acid groups.

-

Product Isolation: The resulting 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane is then isolated from the reaction mixture. This can be followed by dehydration to form the corresponding dianhydride, which is the direct monomer for polyimide synthesis.

Biological Activity and Toxicological Profile

There is currently no direct evidence in the scientific literature detailing the biological activity, mechanism of action, or effects on signaling pathways of this compound. However, its structural similarity to other bisphenol compounds, some of which are known endocrine disruptors, suggests a potential for biological interactions.

Potential for Endocrine Disruption

Many bisphenol analogs, such as Bisphenol A (BPA) and its fluorinated counterpart, Bisphenol AF (BPAF), have been shown to exhibit endocrine-disrupting effects. These compounds can interact with nuclear hormone receptors, such as the estrogen receptor (ER), leading to the disruption of normal hormonal signaling. Given the structural similarities, it is plausible that this compound could also interact with such receptors.

Hypothesized Signaling Pathway:

The diagram below illustrates a generalized signaling pathway for an endocrine-disrupting compound that acts as an estrogen receptor agonist.

Caption: A potential signaling pathway for endocrine disruption by an estrogen receptor agonist.

Toxicology

A safety data sheet for this compound indicates that it may cause skin and eye irritation, as well as respiratory irritation. However, detailed toxicological studies, including acute and chronic toxicity, carcinogenicity, and reproductive toxicity, are not publicly available. As a fluorinated compound, its persistence and potential for bioaccumulation may also be of concern.

Applications in Research and Development

The primary application of this compound is in the field of materials science, specifically in the synthesis of high-performance polymers.

-

Polyimide Synthesis: It serves as a key building block for fluorinated polyimides. The hexafluoroisopropylidene group enhances the solubility, thermal stability, and optical transparency of the resulting polymers, making them suitable for applications in microelectronics and aerospace.

-

Research Chemical: It is used as a research chemical for the development of new polymers with tailored properties. Its rigid, fluorinated structure allows for the systematic study of structure-property relationships in advanced materials.

While not currently a focus, its potential as a scaffold in medicinal chemistry could be an area for future exploration, particularly if its biological activity is further investigated.

Conclusion

This compound (CAS 65294-20-4) is a well-characterized compound with established applications in materials science. Its synthesis and chemical properties are well-documented. However, a significant gap exists in the understanding of its biological activity and toxicological profile. For drug development professionals, while the compound itself may not be a direct therapeutic candidate, its structural similarity to known endocrine disruptors highlights the importance of toxicological screening for such fluorinated aromatic compounds. Further research into the biological effects of this and related compounds is warranted to fully assess their potential impact on human health and to explore any potential for therapeutic applications.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet or for the advice of a qualified professional. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechdaily.com [scitechdaily.com]

- 4. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a fluorinated aromatic compound of interest in various industrial and research applications. This document summarizes available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison. Due to the limited availability of directly published numerical data, typical chemical shift ranges and expected fragmentation patterns are provided based on the analysis of its structural analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 7.0 - 7.3 | Multiplet |

| Methyl (CH₃) | 2.2 - 2.4 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-F (CF₃) | 120 - 130 (quartet) |

| Aromatic C-C (quaternary) | 135 - 145 |

| Aromatic C-H | 125 - 135 |

| Central Quaternary Carbon | 60 - 70 |

| Methyl (CH₃) | 18 - 22 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -70 | Singlet |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 360 | [M]⁺ (Molecular Ion) |

| 345 | [M - CH₃]⁺ |

| 291 | [M - CF₃]⁺ |

| 133 | [C₉H₁₁]⁺ (dimethylphenyl fragment) |

| 69 | [CF₃]⁺ |

Infrared (IR) Spectroscopy

Table 5: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2980 - 2850 | Aliphatic C-H stretch (methyl) | Medium-Strong |

| 1610 - 1580 | Aromatic C=C stretch | Medium |

| 1500 - 1400 | Aromatic C=C stretch | Medium-Strong |

| 1300 - 1100 | C-F stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data validation. The following are generalized yet detailed protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm) or trifluorotoluene for ¹⁹F NMR, if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe or dissolve the sample in a volatile solvent (e.g., dichloromethane, methanol) for injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Protocol

-

Sample Preparation:

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Signaling Pathways and Experimental Workflows

The logical flow of spectroscopic analysis for the characterization of this compound can be visualized as a structured workflow. This process ensures a systematic approach to obtaining and interpreting the necessary data for complete structural elucidation and purity assessment.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to assist researchers in their analytical endeavors and to ensure high-quality, reproducible results.

In-Depth NMR Analysis of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

An Essential Guide for Researchers in Drug Development and Materials Science

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a key building block in the synthesis of advanced polymers and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and structural elucidation to support research and development activities.

Summary of Quantitative NMR Data

The following tables summarize the key quantitative data obtained from the 1H, 13C, and 19F NMR analysis of this compound.

Table 1: 1H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.1-7.3 | Multiplet | 6H | Ar-H |

| 2 | ~2.25 | Singlet | 12H | Ar-CH 3 |

Note: Data is estimated from the spectrum available on ChemicalBook and may vary based on experimental conditions.[1]

Table 2: 13C NMR Spectral Data

Table 3: 19F NMR Spectral Data

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of 1H, 13C, and 19F NMR spectra of this compound, based on standard practices for fluorinated aromatic compounds.

1. Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).

-

Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameters

-

Instrument: A high-resolution NMR spectrometer with a multinuclear probe (e.g., 400 MHz or higher).

-

1H NMR:

-

Observe frequency: 400 MHz

-

Solvent: CDCl3

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

13C NMR:

-

Observe frequency: 100 MHz

-

Decoupling: Proton decoupled

-

Solvent: CDCl3

-

Reference: CDCl3 at 77.16 ppm

-

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio

-

Relaxation delay: 2-5 seconds

-

-

19F NMR:

-

Observe frequency: 376 MHz

-

Decoupling: Proton decoupled (optional)

-

Solvent: CDCl3

-

Reference: External or internal reference such as CFCl3 at 0.00 ppm

-

Number of scans: 64-128

-

Relaxation delay: 1-2 seconds

-

3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the appropriate solvent or internal reference signal.

-

Integrate the signals in the 1H NMR spectrum.

-

Identify the multiplicity of each signal (singlet, doublet, triplet, quartet, multiplet).

-

Determine coupling constants (J-values) where applicable.

Molecular Structure and NMR Assignments

The structure of this compound contains several key features that are reflected in its NMR spectra. The molecule possesses a plane of symmetry, which simplifies the expected spectra.

Caption: Molecular structure of this compound with key NMR-active nuclei highlighted.

1H NMR Analysis:

-

The aromatic protons are expected to appear as a complex multiplet in the region of 7.1-7.3 ppm.[1] Due to the substitution pattern, three distinct signals for the aromatic protons would be anticipated, though they may overlap.

-

The twelve protons of the four methyl groups are chemically equivalent due to the molecule's symmetry and are expected to give a single, sharp singlet at approximately 2.25 ppm.[1]

13C NMR Analysis:

-

Aromatic Carbons: Several distinct signals are expected in the aromatic region (typically 120-150 ppm).

-

Methyl Carbons: A single signal is expected for the four equivalent methyl groups in the aliphatic region (typically 15-25 ppm).

-

Quaternary Carbons: The carbon atom of the hexafluoropropane bridge and the two aromatic carbons attached to it will appear as quaternary signals. The carbon of the C(CF3)2 group will be split into a septet by the six fluorine atoms.

-

Trifluoromethyl Carbons: A quartet is expected for the two equivalent CF3 groups due to the one-bond C-F coupling.

19F NMR Analysis:

-

The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent and are expected to produce a single sharp singlet in the 19F NMR spectrum. The chemical shift will be in the typical range for CF3 groups attached to a quaternary carbon.

References

An In-depth Technical Guide to the Thermal Decomposition of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(3,4-dimethylphenyl)hexafluoropropane, a fluorinated aromatic compound, is utilized in various industrial and research applications, including as a monomer for specialty polymers and as a component in high-temperature materials. Its thermal stability is a critical parameter for its application in environments where it may be exposed to elevated temperatures. Understanding its thermal decomposition behavior is crucial for predicting its service life, ensuring safe handling and processing, and for the development of robust materials. This guide provides a comprehensive overview of the expected thermal decomposition of this compound, including potential decomposition pathways, products, and the analytical methods used to study these processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under thermal stress.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈F₆ | N/A |

| Molecular Weight | 360.34 g/mol | N/A |

| Melting Point | 76-78 °C | N/A |

| Boiling Point | 110-120 °C at 2 mmHg | N/A |

| Appearance | White to off-white crystalline solid | N/A |

Table 1: Physicochemical Properties of this compound.

Hypothetical Thermal Decomposition Profile

Based on studies of analogous compounds, the thermal decomposition of this compound is expected to proceed through a multi-stage process. The hexafluoroisopropylidene bridge is anticipated to be the primary site of initial thermal degradation.

Thermogravimetric analysis is a fundamental technique for assessing thermal stability. Table 2 presents hypothetical TGA data for this compound under both inert (Nitrogen) and oxidative (Air) atmospheres.

| Atmosphere | Onset Decomposition Temperature (T₅%, °C) | Temperature of Maximum Decomposition Rate (Tₘₐₓ, °C) | Residue at 800 °C (%) |

| Nitrogen | ~ 450 | ~ 480 | ~ 15 |

| Air | ~ 430 | ~ 470, ~ 550 (multi-step) | < 1 |

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound.

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. Table 3 lists the expected major and minor decomposition products based on the fragmentation of structurally similar molecules.

| Retention Time (min) | Proposed Compound | Relative Abundance | Key Mass Fragments (m/z) |

| 5.2 | 3,4-Dimethylphenol | Major | 122, 107, 77 |

| 6.8 | 1,2,4-Trimethylbenzene | Minor | 120, 105, 91 |

| 8.1 | 4-Isopropenyl-1,2-dimethylbenzene | Major | 146, 131, 91 |

| 10.5 | 2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropane | Intermediate | 244, 175, 105 |

| 12.3 | Bis(3,4-dimethylphenyl)methane | Minor | 224, 119, 91 |

| 15.7 | Unidentified Fluorinated Aromatics | Minor | Various |

Table 3: Hypothetical Py-GC-MS Data for the Thermal Decomposition of this compound at 600 °C.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the C-C bonds in the hexafluoroisopropylidene bridge, which is generally the weakest point in such molecules. The following diagram illustrates a plausible decomposition pathway.

Caption: Proposed thermal decomposition pathway for this compound.

Detailed Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, the following protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are recommended.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the crystalline solid into a ceramic or platinum crucible.

-

Atmosphere: High purity nitrogen or dry air, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T₅%), the temperature of maximum decomposition rate (Tₘₐₓ) from the first derivative of the TGA curve, and the percentage of residual mass at 800 °C.

-

Pyrolyzer: A micro-furnace pyrolyzer directly coupled to the GC inlet.

-

Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 600 °C

-

Pyrolysis Time: 15 seconds

-

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Hold at 50 °C for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Scan Rate: 2 scans/second.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra with a standard library (e.g., NIST) and interpret the fragmentation patterns.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the investigation of the thermal decomposition of this compound.

Caption: General experimental workflow for studying thermal decomposition.

Conclusion

While direct experimental data for the thermal decomposition of this compound is currently lacking, a comprehensive understanding of its likely behavior can be inferred from the analysis of structurally related compounds. The hexafluoroisopropylidene bridge is the probable point of initial thermal degradation, leading to the formation of various smaller aromatic and fluorinated compounds. The provided hypothetical data and experimental protocols offer a robust starting point for researchers and professionals to design and conduct their own investigations into the thermal properties of this and similar molecules. Further experimental work is necessary to validate these hypotheses and to fully characterize the thermal decomposition of this compound.

The Solubility Profile of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

This compound, also known as 4,4'-(Hexafluoroisopropylidene)di-o-xylene, is a fluorinated aromatic compound. Its structure, featuring a hexafluoroisopropylidene group bridging two dimethylphenyl rings, imparts properties such as high thermal stability, chemical resistance, and enhanced solubility in organic solvents compared to its non-fluorinated analogs[1]. These characteristics make it a valuable monomer in the synthesis of high-performance fluorinated polyimides used in gas separation membranes, advanced coatings, and electronics[2]. Its unique properties also suggest potential applications as a reagent or intermediate in the synthesis of specialty chemicals for the pharmaceutical and agrochemical industries[1].

Solubility of this compound in Organic Solvents

A thorough review of scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, qualitative solubility can be inferred from documented synthesis and purification procedures. The following table summarizes these findings.

| Solvent | Qualitative Solubility | Context |

| Ethanol | Soluble (hot), Sparingly Soluble (cold) | Used as a solvent for recrystallization of the crude product. |

| Tetrahydrofuran (THF) | Soluble | Employed as a reaction solvent during its synthesis. |

| Toluene | Soluble | Used as a co-solvent during the work-up phase of its synthesis. |

| N,N-Dimethylacetamide (DMAc) | Likely Soluble | A common solvent for polyimides derived from similar fluorinated monomers[2][3][4][5]. |

| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | A common solvent for polyimides derived from similar fluorinated monomers[6][7][8]. |

| Cyclohexanone | Likely Soluble | Mentioned as a solvent for soluble polyimides based on related monomers. |

| Methylene Chloride | Likely Soluble | Mentioned as a solvent for soluble polyimides based on related monomers. |

Note: The "Likely Soluble" entries are based on the solubility of polyimides synthesized from structurally related fluorinated monomers. The solubility of the monomer itself in these solvents should be experimentally verified.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

This section outlines a standard laboratory procedure for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Conical flask with a stopper

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Pipette and pipette bulb

-

Filter paper and funnel

-

Thermostatic bath (optional, for temperature control)

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add a measured volume of the selected organic solvent (e.g., 50 mL) to a conical flask.

-

Gradually add an excess amount of this compound to the solvent while stirring continuously. Ensure that undissolved solid remains at the bottom of the flask, indicating that the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

For solubility determination at a specific temperature, place the flask in a thermostatic bath and allow it to equilibrate for a sufficient period (e.g., several hours) with intermittent shaking to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once the solution has reached equilibrium, carefully filter the saturated solution to remove any undissolved solid.

-

Using a pipette, accurately transfer a known volume of the clear filtrate (e.g., 10 mL) into a pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

-

Carefully evaporate the solvent from the filtrate in a well-ventilated fume hood. Gentle heating may be applied if the solvent's boiling point allows and the compound is thermally stable.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of the solute to dry the residue completely.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Mass of the solute: Subtract the initial mass of the empty evaporating dish from the final constant mass of the dish with the dry residue.

-

Mass of the solvent: Subtract the mass of the solute from the mass of the solution (filtrate).

-

Solubility: Express the solubility in desired units, for example:

-

g/100 g of solvent = (Mass of solute / Mass of solvent) x 100

-

g/100 mL of solvent = (Mass of solute / Volume of filtrate) x 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be published, qualitative evidence suggests its solubility in a range of common organic solvents, particularly polar aprotic solvents and hot ethanol. For applications requiring precise solubility values, the provided gravimetric method offers a reliable and straightforward experimental protocol. Further research to quantify the solubility of this versatile compound in various solvents would be highly beneficial for its broader application in materials science and chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. acs.org [acs.org]

- 5. productcatalog.eastman.com [productcatalog.eastman.com]

- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 7. products.basf.com [products.basf.com]

- 8. researchgate.net [researchgate.net]

The Advent of Fluorinated Bisphenols: A Technical Deep-Dive into Their Discovery, History, and Core Characteristics

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of polymer chemistry and endocrinology has been significantly shaped by the development of bisphenol compounds. While Bisphenol A (BPA) has been a cornerstone in the production of polycarbonate plastics and epoxy resins, concerns over its endocrine-disrupting properties have catalyzed the exploration of alternatives. Among these, fluorinated bisphenol compounds have emerged as a prominent class, offering unique physicochemical properties. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing their synthesis, biological activity, and the analytical methods used to characterize them.

A Historical Trajectory: From BPA to its Fluorinated Successors

The story of fluorinated bisphenols is intrinsically linked to the history of Bisphenol A itself. First synthesized in 1891, BPA's commercial use skyrocketed in the mid-20th century.[1][2][3][4][5] However, as scientific evidence of its estrogenic activity and potential health risks mounted, the search for safer alternatives began.

The precise date of the first synthesis of a fluorinated bisphenol compound is not definitively documented in readily available literature. However, a significant milestone in this area is the development of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, commonly known as Bisphenol AF (BPAF). BPAF, where the two methyl groups of BPA are replaced by trifluoromethyl groups, has become one of the most well-studied fluorinated bisphenols.[6] Its synthesis is a key focus in the timeline of fluorinated bisphenol discovery. While earlier, less documented instances of other fluorinated bisphenol synthesis may exist within proprietary industrial archives, the publicly accessible scientific literature points to BPAF as a pivotal, early example.

The primary driver for the development of BPAF and other fluorinated analogs was the hypothesis that the introduction of fluorine atoms could alter the compound's biological activity and improve its material properties, such as thermal and chemical stability.

Synthesis and Physicochemical Properties: The Impact of Fluorination

The synthesis of fluorinated bisphenols typically involves the acid-catalyzed condensation of a phenol with a fluorinated ketone or aldehyde. For instance, BPAF is synthesized from the reaction of phenol with hexafluoroacetone.[7] The strong electron-withdrawing nature of the trifluoromethyl groups in hexafluoroacetone facilitates this reaction.

The incorporation of fluorine atoms imparts distinct physicochemical properties to bisphenol compounds. Generally, fluorination increases the acidity of the phenolic hydroxyl groups, enhances thermal stability, and can significantly impact solubility.[8] For example, BPAF exhibits different solubility profiles compared to BPA in various solvents.

Table 1: Physicochemical Properties of BPA and BPAF

| Property | Bisphenol A (BPA) | Bisphenol AF (BPAF) | Reference(s) |

| Molecular Formula | C₁₅H₁₆O₂ | C₁₅H₁₀F₆O₂ | [6][9] |

| Molar Mass ( g/mol ) | 228.29 | 336.23 | [6][9] |

| Melting Point (°C) | 158-159 | 160-163 | [9] |

| Boiling Point (°C) | 220 (4 mmHg) | ~360 | [9] |

| Water Solubility | 120-300 mg/L at 25°C | 11.4 mg/L at 25°C | [9] |

| Log P (octanol-water) | 3.32 | 4.53 | [9] |

Biological Activity: A Complex Endocrine Profile

A primary focus of research into fluorinated bisphenols has been their interaction with nuclear receptors, particularly the estrogen receptors (ERα and ERβ), and the G protein-coupled estrogen receptor (GPER). Studies have shown that the estrogenic activity of these compounds can vary significantly depending on the specific structure and the biological system being tested.

Some fluorinated bisphenols, such as BPAF, have demonstrated potent estrogenic activity, in some cases even exceeding that of BPA.[10][11] The interaction with estrogen receptors can trigger a cascade of cellular events, influencing gene expression and cellular function.

Estrogen Receptor Signaling

G Protein-Coupled Estrogen Receptor (GPER) Signaling

Table 2: Comparative Estrogenic Activity of Selected Bisphenols

| Compound | ERα Binding Affinity (IC₅₀, nM) | ERβ Binding Affinity (IC₅₀, nM) | ERα Transcriptional Activity (EC₅₀, nM) | ERβ Transcriptional Activity (EC₅₀, nM) | Reference(s) |

| 17β-Estradiol (E2) | 0.1 - 1 | 0.1 - 1 | 0.01 - 0.1 | 0.01 - 0.1 | [10] |

| Bisphenol A (BPA) | 1000 - 5000 | 1000 - 5000 | 100 - 1000 | 100 - 1000 | [10][11] |

| Bisphenol AF (BPAF) | 20 - 100 | 10 - 50 | 10 - 100 | 10 - 100 | [10] |

| Bisphenol F (BPF) | 500 - 2000 | 500 - 2000 | 50 - 500 | 50 - 500 | [10][11] |

| Bisphenol S (BPS) | >10000 | >10000 | >1000 | >1000 | [10][11][12] |

Note: The values presented are approximate ranges compiled from various studies and can vary depending on the specific assay conditions.

Experimental Protocols: A Guide to Synthesis and Analysis

Synthesis of Bisphenol AF (BPAF)

This protocol is a generalized procedure based on common laboratory-scale syntheses.

Materials:

-

Phenol

-

Hexafluoroacetone (or its hydrate)

-

Acid catalyst (e.g., trifluoromethanesulfonic acid, sulfuric acid)

-

Solvent (e.g., 1,2-dichloroethane, toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve phenol in the chosen solvent.

-

Slowly add the acid catalyst to the phenol solution while stirring.

-

Gradually introduce hexafluoroacetone to the reaction mixture. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude BPAF by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product.

In Vitro Estrogenicity Testing Workflow

Conclusion and Future Directions

The discovery and development of fluorinated bisphenol compounds represent a significant chapter in the ongoing effort to create safer and more effective materials. While these compounds offer potential advantages in terms of their physicochemical properties, their biological activities, particularly their endocrine-disrupting potential, require careful and thorough evaluation. This technical guide provides a foundational understanding of the history, synthesis, and biological implications of these important molecules. Further research is crucial to fully elucidate the structure-activity relationships within this class of compounds and to guide the rational design of future materials with enhanced safety profiles. Continuous monitoring of their environmental fate and human exposure is also essential to ensure their responsible use.

References

- 1. packagingdigest.com [packagingdigest.com]

- 2. ewg.org [ewg.org]

- 3. researchgate.net [researchgate.net]

- 4. endocrinedisruption.org [endocrinedisruption.org]

- 5. researchgate.net [researchgate.net]

- 6. Bisphenol AF - Wikipedia [en.wikipedia.org]

- 7. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of Bisphenol AF (CASRN 1478-61-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal, Reproductive Performance, and Subchronic Assessments in F1 Offspring - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer [frontiersin.org]

- 9. bisphenol AF | C15H10F6O2 | CID 73864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 12. Estrogenic activity of alkylphenols, bisphenol S, and their chlorinated derivatives using a GFP expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and characterization of a high-performance fluorinated poly(aryl ether) derived from the polymerization of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane. Polymers incorporating the hexafluoroisopropylidene group are known for their exceptional thermal stability, chemical resistance, low dielectric constant, and high gas permeability, making them attractive for a variety of advanced applications, including specialty membranes, high-frequency electronics, and advanced coatings.[1][2][3] The dimethylphenyl substituents on the bisphenol monomer are expected to enhance the polymer's solubility in common organic solvents, facilitating its processing and characterization.

The synthetic route detailed herein is a nucleophilic aromatic substitution (SNAr) polycondensation of this compound with decafluorobiphenyl. This method is a common and effective way to produce high molecular weight poly(aryl ether)s.[1]

Applications

The unique properties of poly(this compound-co-decafluorobiphenyl) make it a candidate for several high-performance applications:

-

Gas Separation Membranes: The presence of the hexafluoroisopropylidene group creates significant free volume within the polymer matrix, which can lead to high gas permeability and selectivity, particularly for applications like carbon capture or hydrogen purification.

-

Low-Dielectric Materials: The high fluorine content contributes to a low dielectric constant and dissipation factor, making this polymer suitable for use in high-frequency printed circuit boards, integrated circuit packaging, and other microelectronic applications.[2][3]

-

Chemically Resistant Coatings: The fluorinated backbone provides excellent resistance to a wide range of chemicals and solvents, making it a candidate for protective coatings in harsh industrial environments.

-

Advanced Composites: As a high-temperature thermoplastic matrix, this polymer can be used to create advanced composites with reinforcing fibers for aerospace and automotive applications.

Quantitative Data Summary

The following tables summarize the expected properties of the polymer synthesized from this compound and decafluorobiphenyl. These values are based on typical results for analogous fluorinated poly(aryl ether)s and should be considered representative.

Table 1: Polymerization Reaction and Molecular Weight Data

| Parameter | Value |

| Monomer 1 | This compound |

| Monomer 2 | Decafluorobiphenyl |

| Polymer Yield | >95% |

| Number Average Molecular Weight (Mn) | 45,000 - 65,000 g/mol |

| Weight Average Molecular Weight (Mw) | 90,000 - 130,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.2 |

Table 2: Thermal Properties of the Resulting Polymer

| Property | Value |

| Glass Transition Temperature (Tg) | 180 - 210 °C |

| 5% Weight Loss Temperature (Td5) in N2 | >500 °C |

| 5% Weight Loss Temperature (Td5) in Air | >480 °C |

| Char Yield at 800 °C in N2 | >60% |

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-decafluorobiphenyl)

Materials:

-

This compound (Monomer 1)

-

Decafluorobiphenyl (Monomer 2)

-

Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Deionized Water

Procedure:

-

Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1 equivalent), decafluorobiphenyl (1 equivalent), and finely ground anhydrous potassium carbonate (2.2 equivalents).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 15-20% (w/v) and a small amount of toluene (approximately 10% of the DMAc volume) as an azeotroping agent.

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of any residual water.

-

Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap and increase the reaction temperature to 160-165 °C. Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer as a fibrous solid.

-

Washing: Collect the polymer by filtration and wash it thoroughly with hot deionized water to remove any inorganic salts, followed by another wash with methanol.

-

Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours or until a constant weight is achieved.

Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the polymer.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 10-15 mg of the dried polymer in approximately 0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Analysis: Acquire 1H, 19F, and 13C NMR spectra. The 1H NMR spectrum should show characteristic signals for the aromatic protons and the methyl groups. The 19F NMR will confirm the incorporation of the decafluorobiphenyl unit and the hexafluoroisopropylidene group.

2. Gel Permeation Chromatography (GPC):

-

Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[4]

-